Cas no 2384019-09-2 (rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid)
![rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2384019-09-2x500.png)
rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-27103413
- 2384019-09-2
- rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
- 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
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- Inchi: 1S/C24H25NO4/c26-23(27)21-13-20(21)15-9-11-25(12-10-15)24(28)29-14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1-8,15,20-22H,9-14H2,(H,26,27)
- InChI Key: LCBSYVYKMQEFMY-UHFFFAOYSA-N
- SMILES: OC(C1CC1C1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)=O
Computed Properties
- Exact Mass: 391.17835828g/mol
- Monoisotopic Mass: 391.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 606
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.8Ų
- XLogP3: 3.9
rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27103413-0.1g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid |
2384019-09-2 | 0.1g |
$1131.0 | 2023-06-02 | ||
Enamine | EN300-27103413-0.5g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid |
2384019-09-2 | 0.5g |
$1234.0 | 2023-06-02 | ||
Enamine | EN300-27103413-2.5g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid |
2384019-09-2 | 2.5g |
$2520.0 | 2023-06-02 | ||
Enamine | EN300-27103413-5.0g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid |
2384019-09-2 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-27103413-0.05g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid |
2384019-09-2 | 0.05g |
$1080.0 | 2023-06-02 | ||
Enamine | EN300-27103413-0.25g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid |
2384019-09-2 | 0.25g |
$1183.0 | 2023-06-02 | ||
Enamine | EN300-27103413-1.0g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid |
2384019-09-2 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-27103413-10.0g |
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid |
2384019-09-2 | 10g |
$5528.0 | 2023-06-02 |
rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid Related Literature
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
Additional information on rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid
rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid is a complex organic compound with the CAS number 2384019-09-2. This compound belongs to the class of cyclopropane carboxylic acids, which are known for their unique chemical properties and applications in various fields of chemistry and pharmacology.
The structure of this compound is characterized by a cyclopropane ring attached to a carboxylic acid group at position 1 and a substituted piperidine group at position 2. The piperidine ring is further substituted with a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. This combination of functional groups makes the compound highly versatile and valuable in synthetic chemistry.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery due to their unique pharmacokinetic properties and ability to modulate biological targets effectively. The presence of the Fmoc group in this compound adds another layer of functionality, as it can be used to control the reactivity of the molecule during synthesis. This feature has been exploited in various applications, including the synthesis of bioactive molecules and advanced materials.
One of the most significant advancements in the field involves the use of cyclopropane carboxylic acids as building blocks for constructing complex molecular architectures. Researchers have demonstrated that these compounds can undergo various transformations, such as ring-opening reactions and cycloadditions, to yield highly functionalized products. The Fmoc-piperidine moiety in this compound further enhances its utility by providing a handle for orthogonal protection and deprotection strategies.
In terms of synthesis, this compound can be prepared through a multi-step process involving the coupling of a cyclopropane carboxylic acid derivative with an appropriately substituted piperidine. The use of Fmoc chemistry ensures that the intermediate steps are efficient and selective, leading to high yields of the desired product. Recent optimizations in this area have focused on improving the scalability and sustainability of such syntheses, making them more amenable to industrial applications.
The applications of rac-(1R,2S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid span across various domains, including pharmaceuticals, agrochemicals, and materials science. Its unique combination of functional groups makes it an ideal candidate for exploring novel chemical reactions and developing innovative products.
Looking ahead, ongoing research is focused on leveraging the unique properties of this compound to address emerging challenges in drug discovery and materials development. By integrating insights from diverse fields such as organic synthesis, medicinal chemistry, and computational modeling, scientists aim to unlock new potential for this versatile molecule.
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